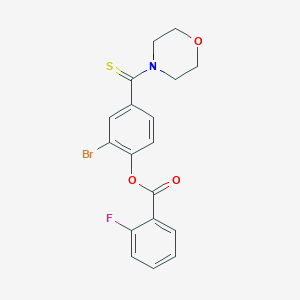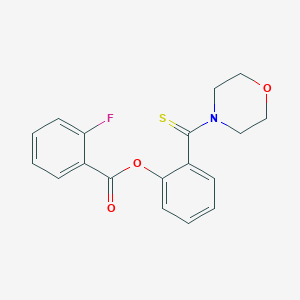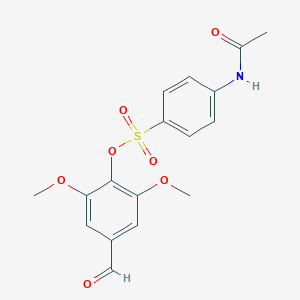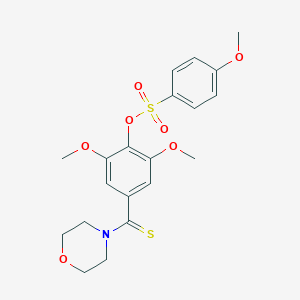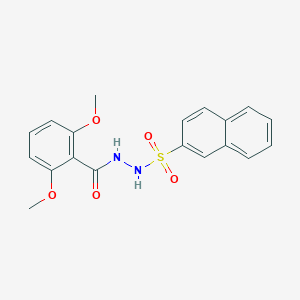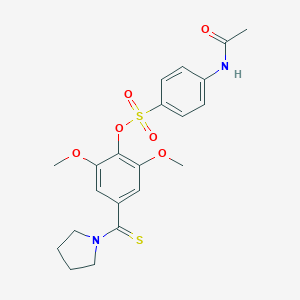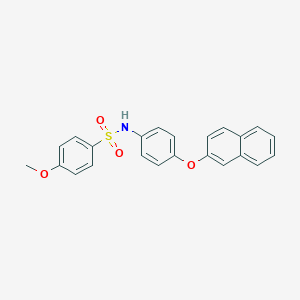
4-(1-Piperidinylcarbothioyl)phenyl 4-(acetylamino)benzenesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1-Piperidinylcarbothioyl)phenyl 4-(acetylamino)benzenesulfonate, also known as PPADS, is a chemical compound that has been widely used in scientific research. PPADS is a potent P2 purinergic receptor antagonist that has been extensively studied for its role in various biological and physiological processes.
Mecanismo De Acción
4-(1-Piperidinylcarbothioyl)phenyl 4-(acetylamino)benzenesulfonate acts as a competitive antagonist at P2 purinergic receptors. It binds to the receptor site and prevents the activation of the receptor by extracellular nucleotides such as ATP and ADP. This inhibition of P2 purinergic receptors leads to a decrease in intracellular Ca2+ levels, which in turn leads to the inhibition of various physiological processes.
Biochemical and Physiological Effects:
4-(1-Piperidinylcarbothioyl)phenyl 4-(acetylamino)benzenesulfonate has been shown to have various biochemical and physiological effects. It has been shown to inhibit platelet aggregation, smooth muscle contraction, and neurotransmitter release. 4-(1-Piperidinylcarbothioyl)phenyl 4-(acetylamino)benzenesulfonate has also been shown to inhibit the proliferation of cancer cells and to have anti-inflammatory effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(1-Piperidinylcarbothioyl)phenyl 4-(acetylamino)benzenesulfonate has several advantages for lab experiments. It is a potent and selective P2 purinergic receptor antagonist that can be used to study the role of P2 purinergic receptors in various biological and physiological processes. 4-(1-Piperidinylcarbothioyl)phenyl 4-(acetylamino)benzenesulfonate is also relatively easy to synthesize and purify. However, 4-(1-Piperidinylcarbothioyl)phenyl 4-(acetylamino)benzenesulfonate has some limitations for lab experiments. It has a short half-life in vivo, which limits its use for in vivo studies. 4-(1-Piperidinylcarbothioyl)phenyl 4-(acetylamino)benzenesulfonate also has some off-target effects, which can complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for research on 4-(1-Piperidinylcarbothioyl)phenyl 4-(acetylamino)benzenesulfonate. One direction is to study the role of P2 purinergic receptors in various diseases such as cancer, inflammation, and cardiovascular diseases. Another direction is to develop more potent and selective P2 purinergic receptor antagonists that can be used for in vivo studies. Additionally, the development of 4-(1-Piperidinylcarbothioyl)phenyl 4-(acetylamino)benzenesulfonate derivatives with improved pharmacokinetic properties could lead to the development of new therapeutic agents for various diseases.
Métodos De Síntesis
4-(1-Piperidinylcarbothioyl)phenyl 4-(acetylamino)benzenesulfonate can be synthesized using a two-step reaction. The first step involves the reaction of 4-(acetylamino)benzenesulfonyl chloride with piperidine to form 4-(1-piperidinylcarbothioyl)phenyl 4-(acetylamino)benzenesulfonate. The second step involves the purification of the product using column chromatography. The final product is a white powder that is soluble in water.
Aplicaciones Científicas De Investigación
4-(1-Piperidinylcarbothioyl)phenyl 4-(acetylamino)benzenesulfonate has been extensively used in scientific research as a P2 purinergic receptor antagonist. P2 purinergic receptors are a family of G protein-coupled receptors that are activated by extracellular nucleotides such as ATP and ADP. 4-(1-Piperidinylcarbothioyl)phenyl 4-(acetylamino)benzenesulfonate has been shown to block the activation of P2 purinergic receptors, thereby inhibiting various physiological processes such as platelet aggregation, smooth muscle contraction, and neurotransmitter release.
Propiedades
Nombre del producto |
4-(1-Piperidinylcarbothioyl)phenyl 4-(acetylamino)benzenesulfonate |
|---|---|
Fórmula molecular |
C20H22N2O4S2 |
Peso molecular |
418.5 g/mol |
Nombre IUPAC |
[4-(piperidine-1-carbothioyl)phenyl] 4-acetamidobenzenesulfonate |
InChI |
InChI=1S/C20H22N2O4S2/c1-15(23)21-17-7-11-19(12-8-17)28(24,25)26-18-9-5-16(6-10-18)20(27)22-13-3-2-4-14-22/h5-12H,2-4,13-14H2,1H3,(H,21,23) |
Clave InChI |
SSCLMXRTCHXNDU-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)C(=S)N3CCCCC3 |
SMILES canónico |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)C(=S)N3CCCCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



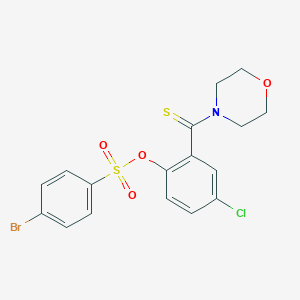
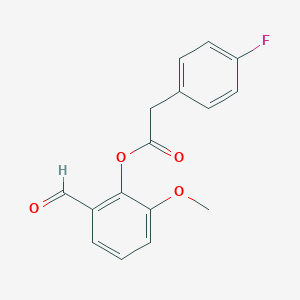
![2-[(2-Imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]-6-methoxyphenyl 4-chlorobenzenesulfonate](/img/structure/B306280.png)
![2-Chloro-6-ethoxy-4-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-(acetylamino)benzenesulfonate](/img/structure/B306281.png)
![2-{2-ethoxy-4-[(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]phenoxy}-N-(2-methoxyphenyl)acetamide](/img/structure/B306282.png)
